molecular formula C10H17NO B1194110 N-Cyclohexyl-2-pyrrolidone CAS No. 6837-24-7

N-Cyclohexyl-2-pyrrolidone

Cat. No. B1194110
Key on ui cas rn: 6837-24-7
M. Wt: 167.25 g/mol
InChI Key: PZYDAVFRVJXFHS-UHFFFAOYSA-N
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Patent
US05276165

Procedure details

5 g (0.05 mol) of MAA, 100 g of tetrahydrofuran, 9 g (0.06 mol) of dicyclohexylamine, 4 g of ammonia and 10 g of catalyst B were introduced into an autoclave fitted with a gas-distribution stirrer. The autoclave was subsequently heated to 225° C., and hydrogen was injected into the autoclave at a pressure of 200 bar. When take-up of hydrogen was no longer observed, the reaction was terminated. Analysis of the reaction mixture by gas chromatography gave a yield of 8.8% of N-cyclohexylpyrrolidone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst B
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)CC[CH2:4][CH2:3][CH2:2]1.N.[H][H].[O:17]1CCCC1>>[CH:8]1([N:7]2[CH2:4][CH2:3][CH2:2][C:1]2=[O:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
4 g
Type
reactant
Smiles
N
Name
Quantity
100 g
Type
reactant
Smiles
O1CCCC1
Name
catalyst B
Quantity
10 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a gas-distribution stirrer
CUSTOM
Type
CUSTOM
Details
the reaction was terminated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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